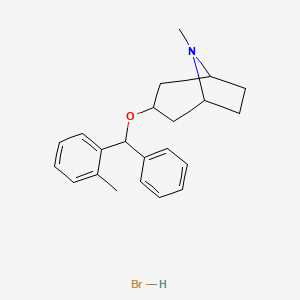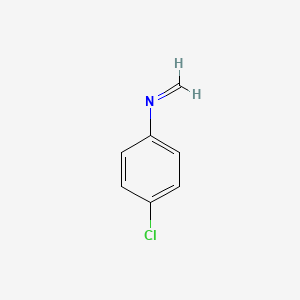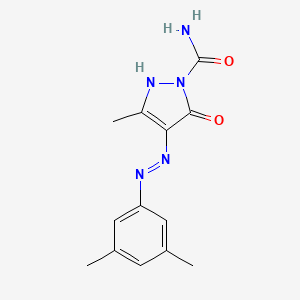
Tropinyl 2-methyl-benzhydryl ether hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide involves the etherification of 2-methylbenzhydrol with tropine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Materials: 2-methylbenzhydrol and tropine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the etherification process.
Product Isolation: The resulting product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the process, and ensuring consistent product quality through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Tropinyl 2-methyl-benzhydryl ether hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Tropinyl 2-methyl-benzhydryl ether hydrobromide has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, enabling the production of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tropinyl 2-methyl-benzhydryl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzhydrol: A precursor in the synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide.
Tropine: Another precursor used in the etherification process.
Diphenylmethanes: Compounds formed through the reduction of 2-methylbenzhydrol.
Uniqueness
This compound is unique due to its specific structure and pharmacological properties.
Propiedades
Número CAS |
31642-65-6 |
|---|---|
Fórmula molecular |
C22H28BrNO |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
8-methyl-3-[(2-methylphenyl)-phenylmethoxy]-8-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-8-6-7-11-21(16)22(17-9-4-3-5-10-17)24-20-14-18-12-13-19(15-20)23(18)2;/h3-11,18-20,22H,12-15H2,1-2H3;1H |
Clave InChI |
BMNOREZMKAYZIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCC(C3)N4C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)







